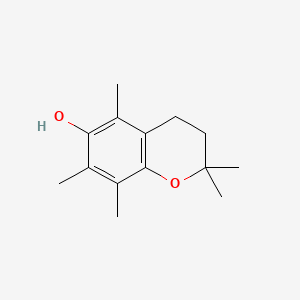

2,2,5,7,8-Pentamethyl-6-chromanol

Description

Androgen Antagonist APC-100 is an orally available, vitamin E derivative and androgen receptor (AR) antagonist with potential anti-oxidant, chemopreventative and antineoplastic activity. APC-100 binds to ARs in target tissues thereby inhibiting androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot be translocated to the nucleus. By inhibiting the formation of the complex between androgen activated AR- and the AP1 transcription factor JunD, the expression of androgen-responsive genes are blocked. One of such gene is spermidine/spermine N1-acetyl transferase gene (SSAT) that is responsible for the breakdown of polyamines, which are produced in high levels by prostatic epithelial cells, into reactive oxygen species (ROS) that cause cellular damage. APC-100 may ultimately lead to an inhibition of growth in both AR-dependent and AR-independent prostate tumor cells.

APC-100 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBPXHSZHLFWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241721 | |

| Record name | Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

950-99-2 | |

| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13111 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 950-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G73627R36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5,7,8-Pentamethyl-6-chromanol (CAS 950-99-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,7,8-Pentamethyl-6-chromanol (PMC), a synthetic analog of α-tocopherol (Vitamin E), is a potent antioxidant with significant research interest.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activities, with a focus on its mechanisms of action in oncology and ophthalmology. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Physicochemical Properties

This compound is a solid, synthetic compound that serves as a model for α-tocopherol.[1][2] Its chemical structure features a chromanol ring with five methyl groups, which contributes to its notable antioxidant properties.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | [1][2][3] |

| Molecular Weight | 220.31 g/mol | [3][4] |

| CAS Number | 950-99-2 | [2][3] |

| Melting Point | 89-91 °C | [3][5][6][7] |

| 94.0-94.5 °C | [8] | |

| 162 °C | [2] | |

| Boiling Point | 344.3 °C at 760 mmHg | [2] |

| Density | 1.034 g/cm³ | [2] |

| Solubility | Soluble in DMSO, not in water. | [1] |

| Appearance | Solid | [2][3] |

| InChI Key | SEBPXHSZHLFWRL-UHFFFAOYSA-N | [3][5] |

| SMILES | Cc1c(C)c2OC(C)(C)CCc2c(C)c1O | [3][5] |

Synthesis

A common synthetic route to this compound involves the reaction of 2,3,6-trimethylhydroquinone with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst.[9]

Experimental Protocol: Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol[10]

-

Suspend 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane and cool to 5°C.

-

To this suspension, add 257 g (1.69 mol) of 2,3,6-trimethylhydroquinone.

-

Stir the mixture for 30 minutes.

-

Add 160 g (1.86 mol) of 3-methyl-2-buten-1-ol dropwise, maintaining the temperature between 5-10°C.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the mixture into ice-water.

-

Filter the resulting precipitate.

-

Extract the filtrate with dichloromethane.

-

Wash the organic phase with water until neutral.

-

Dry the organic phase over magnesium sulfate.

-

Evaporate the solvent.

-

Distill the residue at 140°C and 0.4 mbar to obtain the crude product.

-

Recrystallize the product from heptane to yield 2,2,5,7,8-pentamethylchroman-6-ol with a melting point of 85°-88° C.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, primarily stemming from its antioxidant and signaling modulation properties.

Antioxidant Activity

As a sterically hindered phenol, PMC is a potent free radical scavenger.[10] This activity is central to its protective effects against oxidative stress-induced cellular damage.[1][10]

In a model of age-related macular degeneration (AMD), PMC protects human RPE cells from damage induced by oxidized low-density lipoprotein (ox-LDL).[10][11] This protection is achieved by blocking the generation of reactive oxygen species (ROS), which in turn prevents the nuclear translocation of the transcription factor Nrf2.[10] The inhibition of Nrf2 translocation prevents the upregulation of antioxidant response elements (AREs), including heme oxygenase-1 (HMOX1) and NAD(P)H: quinone oxidoreductase (NQO1).[10]

Anti-cancer Activity

PMC has demonstrated potent anti-cancer activity against prostate cancer cell lines through the modulation of androgen receptor (AR) signaling.[2][12][13][14]

PMC acts as an androgen receptor antagonist.[4] It binds to the AR, inhibiting androgen-induced receptor activation.[4] This prevents the formation of the complex between the androgen-activated AR and the AP1 transcription factor JunD. Consequently, the expression of androgen-responsive genes, such as spermidine/spermine N1-acetyl transferase (SSAT), is blocked.[4] The downregulation of SSAT reduces the breakdown of polyamines into damaging reactive oxygen species.[4]

Experimental Protocols

In Vitro RPE Cell Protection Assay[11]

This protocol describes a method to assess the protective effects of PMC against ox-LDL-induced cytotoxicity in human RPE cells.

-

Cell Culture: Culture primary human RPE (hRPE) or ARPE-19 cells at a density of 0.3 x 10⁶ cells/well in 6-well plates for 2 to 4 weeks.

-

Serum Starvation: Incubate the cells in serum-free medium overnight.

-

Treatment: Treat the cells with 200 µg/mL of oxidized LDL (ox-LDL) with or without 1.3 µM of PMC for 24 and 48 hours. Use DMSO alone as a vehicle control.

-

Analysis: Collect the conditioned media for cytotoxicity assays (e.g., LDH assay). Isolate RNA or protein lysates from the cell pellets for subsequent studies such as qRT-PCR for HMOX1 and NQO1 expression or Western blotting for HO-1 and NQO1 protein levels.

Applications in Research and Drug Development

The unique biological activities of this compound make it a valuable tool in several areas of research and development:

-

Model Compound for Vitamin E Studies: Its structural similarity to α-tocopherol allows for controlled investigations into the mechanisms of vitamin E's antioxidant effects.[1]

-

Prostate Cancer Therapeutics: Its ability to modulate androgen receptor signaling has led to its investigation as a potential therapeutic agent for prostate cancer, including progression to clinical trials.[2][12]

-

Ophthalmology: Its protective effects on retinal pigment epithelial cells suggest its potential as a therapeutic strategy for dry age-related macular degeneration (AMD).[10][11]

-

Food Science: It is approved for use as a stabilizer in linear low-density polyethylene for food-contact applications.[4]

-

Analytical Chemistry: It is used as an internal standard for the quantification of α- and γ-tocopherol in biological samples by HPLC and GC/MS/MS.[6]

Conclusion

This compound is a multifaceted compound with significant potential in both basic research and clinical applications. Its well-defined antioxidant and signaling modulation properties, particularly in the context of cancer and degenerative eye diseases, warrant further investigation. This technical guide provides a foundational resource for scientists and researchers to explore the full therapeutic and research potential of this promising molecule.

References

- 1. Buy this compound | 950-99-2 | >98% [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. 3,4-二氢-2,2,5,7,8-五甲基-2H-1-苯并吡喃-6-酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C14H20O2 | CID 99479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-二氢-2,2,5,7,8-五甲基-2H-1-苯并吡喃-6-酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 950-99-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. The Mechanism of PMC (this compound), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. glpbio.com [glpbio.com]

- 14. medchemexpress.com [medchemexpress.com]

2,2,5,7,8-Pentamethyl-6-chromanol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is a synthetic analog of α-tocopherol (Vitamin E) that has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of the core mechanisms of action of PMC, focusing on its antioxidant properties, its role as an androgen receptor antagonist, and its modulation of key signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered around its potent antioxidant and signaling modulatory activities.

Antioxidant Activity and Modulation of the Nrf2/HO-1 Pathway

PMC is a potent antioxidant that protects cells from oxidative stress by scavenging free radicals.[1] A key mechanism underlying its antioxidant effect is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. In response to oxidative stress, such as that induced by oxidized low-density lipoprotein (ox-LDL), PMC has been shown to prevent the nuclear translocation of Nrf2.[2] This, in turn, blocks the upregulation of downstream antioxidant response elements (AREs), including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1).[2]

The protective effect of PMC against ox-LDL-induced cytotoxicity in human retinal pigment epithelial (RPE) cells is significantly attenuated by the knockdown of HMOX1, the gene encoding for HO-1, highlighting the critical role of this pathway in PMC's cytoprotective action.[2]

Androgen Receptor Antagonism

Beyond its antioxidant effects, PMC functions as a potent antagonist of the androgen receptor (AR).[3] This antiandrogenic activity is particularly relevant in the context of prostate cancer, where androgen signaling is a key driver of disease progression.[4] PMC competitively inhibits the binding of androgens to the AR, thereby preventing androgen-induced receptor activation and the subsequent transcription of androgen-responsive genes.[3] This leads to an inhibition of androgen-stimulated growth in prostate carcinoma cells.[3]

Inhibition of the NF-κB Pathway

PMC has also been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[5] The NF-κB signaling cascade is a critical regulator of inflammation, and its inhibition by PMC contributes to the compound's anti-inflammatory properties.[5] By scavenging free radicals, PMC can suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[5]

Quantitative Data

The following tables summarize the key quantitative data associated with the mechanism of action of this compound.

Table 1: Androgen Receptor Antagonist Activity of this compound

| Parameter | Value | Cell Lines | Notes |

| IC50 | ~10 µM | LNCaP, LAPC4 | Competitive binding assay against 1 nM R1881 (a synthetic androgen). |

Data sourced from Thompson et al., Cancer Research.

Table 2: Modulation of Oxidized LDL-Induced Gene and Protein Expression by this compound in Human RPE Cells

| Biomarker | Treatment | Fold Change vs. Control |

| HMOX1 mRNA | ox-LDL (24h) | 307.5 ± 25.2 |

| ox-LDL + PMC (24h) | 26.2 ± 11.0 | |

| HO-1 Protein | ox-LDL (24h) | 16.6 ± 1.8 |

| ox-LDL + PMC (24h) | Significantly reduced vs. ox-LDL | |

| ox-LDL (48h) | 14.6 ± 1.9 | |

| ox-LDL + PMC (48h) | Significantly reduced vs. ox-LDL |

Data sourced from Chaudhary et al., Antioxidants.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[3H]-R1881 (radiolabeled synthetic androgen)

-

Test compound (this compound)

-

Unlabeled R1881 (for standard curve)

-

TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled R1881.

-

In assay tubes, combine the rat prostate cytosol, [3H]-R1881, and either the test compound or unlabeled R1881 at various concentrations.

-

Incubate the mixture to allow for competitive binding to the androgen receptor.

-

Separate the bound from the unbound radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

-

Quantify the amount of bound [3H]-R1881 by adding scintillation fluid and measuring the radioactivity using a scintillation counter.

-

Generate a standard curve using the data from the unlabeled R1881.

-

Calculate the IC50 value for the test compound, which is the concentration that inhibits 50% of the specific binding of [3H]-R1881.

Western Blot for Heme Oxygenase-1 (HO-1) Expression

This protocol outlines the general steps for quantifying HO-1 protein expression in cell lysates.

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HO-1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins in the cell lysates by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HO-1.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate that reacts with HRP to produce light.

-

Capture the light signal using an imaging system to visualize the protein bands.

-

Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of HO-1.

NF-κB Luciferase Reporter Assay

This protocol describes a common method for measuring the activity of the NF-κB signaling pathway.[6][7][8]

Materials:

-

Cells transfected with a luciferase reporter construct driven by an NF-κB response element

-

Test compound (this compound)

-

NF-κB activating agent (e.g., TNF-α or PMA)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with the test compound at various concentrations for a specified pre-incubation period.

-

Stimulate the cells with an NF-κB activating agent.

-

After the stimulation period, lyse the cells to release the luciferase enzyme.

-

Add a luciferase assay reagent containing the substrate luciferin.

-

Measure the luminescence produced by the enzymatic reaction using a luminometer.

-

A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the NF-κB-driven luciferase activity.

Signaling Pathways and Experimental Workflows

Figure 1: Overview of the primary signaling pathways modulated by this compound (PMC).

Figure 2: A simplified workflow for determining the androgen receptor binding affinity of PMC.

Figure 3: A generalized workflow for the quantification of HO-1 protein expression by Western blot.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. mdpi.com [mdpi.com]

- 3. glpbio.com [glpbio.com]

- 4. Buy this compound | 950-99-2 | >98% [smolecule.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

2,2,5,7,8-Pentamethyl-6-chromanol: A Technical Guide to its Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antioxidant activity of 2,2,5,7,8-pentamethyl-6-chromanol (PMC), a synthetic analog of α-tocopherol (Vitamin E). As a potent antioxidant, PMC effectively scavenges free radicals and protects against oxidative stress-induced cellular damage. This document details the core mechanisms of its antioxidant action, including the modulation of key signaling pathways such as the Nrf2/HO-1 axis. Furthermore, it presents available quantitative data on its cytoprotective effects and provides detailed experimental protocols for assessing its antioxidant capacity. This guide is intended to be a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this promising compound.

Introduction

This compound (PMC) is a synthetic organic compound that shares the core chromanol ring structure of the vitamin E family.[1][2] Its primary biological function is attributed to its potent antioxidant properties, acting as a scavenger of free radicals to mitigate cellular damage caused by oxidative stress.[2] This activity is largely conferred by the hydroxyl group on the chromanol ring and is enhanced by the specific arrangement of methyl groups.[2] As a synthetic analog, PMC offers the advantage of controlled studies without the natural variability of vitamin E isoforms.[2]

Quantitative Antioxidant Activity

One study investigated the protective effects of PMC against oxidized low-density lipoprotein (ox-LDL)-induced cytotoxicity in human retinal pigment epithelial (hRPE) cells. The results, as measured by the lactate dehydrogenase (LDH) assay, are summarized in the table below.

| Treatment Condition | Concentration | Duration | % Cell Death (Mean ± SD) | Reference |

| Control | - | 24h | Not Reported | [3] |

| ox-LDL | 200 µg/mL | 24h | 27.9 ± 0.8 | [3] |

| ox-LDL + PMC | 200 µg/mL | 24h | 17.2 ± 0.6 | [3] |

| Control | - | 48h | Not Reported | [3] |

| ox-LDL | 200 µg/mL | 48h | 44.9 ± 1.3 | [3] |

| ox-LDL + PMC | 200 µg/mL | 48h | 8.6 ± 1.3 | [3] |

Table 1: Cytoprotective Effect of PMC on ox-LDL-Treated hRPE Cells

Signaling Pathways Modulated by this compound

PMC exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.

Nrf2/ARE Signaling Pathway

A key mechanism of PMC's protective action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Under conditions of oxidative stress, PMC facilitates the nuclear translocation of Nrf2, which in turn upregulates the expression of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Caption: Nrf2/ARE signaling pathway activated by PMC.

PI3K/Akt Signaling Pathway

While direct evidence for the modulation of the PI3K/Akt pathway by PMC is still emerging, this pathway is a crucial regulator of cell survival and is often influenced by antioxidant compounds. It is plausible that PMC's antioxidant activity could indirectly affect this pathway by mitigating oxidative stress-induced damage to its components.

Caption: Potential influence of PMC on the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

This compound (Test Compound)

-

Ascorbic acid or Trolox (Positive Control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

To each well of the microplate, add a specific volume of the test compound or control solution (e.g., 100 µL).

-

Add a specific volume of the DPPH solution to each well (e.g., 100 µL).

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

-

A blank containing only the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or ethanol

-

This compound (Test Compound)

-

Trolox (Positive Control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of ~0.70 at 734 nm.

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a small volume of the test compound or control solution to a larger volume of the diluted ABTS•+ solution and mix.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A blank containing only the solvent and ABTS•+ solution is also measured.

-

The percentage of inhibition is calculated using a similar formula to the DPPH assay.

-

Caption: Workflow for the ABTS radical cation decolorization assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Reagents and Materials:

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Tissue homogenate or lipid-rich sample

-

This compound (Test Compound)

-

Water bath

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Induce lipid peroxidation in the sample (e.g., using an iron-ascorbate system).

-

Add the test compound at various concentrations to the sample before or after inducing peroxidation.

-

Stop the reaction by adding a solution of TCA.

-

Add TBA reagent to the mixture.

-

Heat the samples in a boiling water bath for a specific time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct (a pink chromogen).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the test compound to that of the untreated (peroxidized) control.

-

Caption: Workflow for the TBARS lipid peroxidation assay.

Conclusion

This compound demonstrates significant antioxidant activity, primarily through free radical scavenging and the modulation of intracellular antioxidant defense pathways like Nrf2/HO-1. The available data underscores its potential as a cytoprotective agent against oxidative stress. While further studies are needed to quantify its antioxidant capacity using standardized assays like DPPH and ABTS, the existing evidence strongly supports its role as a valuable compound for research in areas where oxidative stress is a key pathological factor. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this potent antioxidant.

References

2,2,5,7,8-Pentamethyl-6-chromanol: A Technical Whitepaper on a Potent Vitamin E Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is a synthetic analog of alpha-tocopherol, the most biologically active form of Vitamin E.[1] It comprises the chromanol ring structure responsible for the antioxidant properties of Vitamin E but lacks the phytyl tail, which influences its lipophilicity and distribution within biological tissues.[2] This structural modification makes PMC a valuable tool for in vitro studies due to its improved solubility characteristics compared to its parent compound.[2] PMC exhibits a range of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer effects, making it a compound of significant interest in drug discovery and development.[1][3] This technical guide provides a comprehensive overview of PMC, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H20O2 | [1] |

| Molecular Weight | 220.31 g/mol | [4] |

| CAS Number | 950-99-2 | [5] |

| Appearance | Solid | [5] |

| Melting Point | 162 °C | [5] |

| Boiling Point | 344.3 °C at 760 mmHg | [5] |

| Solubility | Soluble in DMSO, not in water | [1] |

| Synonyms | PMC, 6-Hydroxy-2,2,5,7,8-pentamethylchroman, APC-100 | [5] |

Biological Activities and Mechanisms of Action

PMC's biological activities are multifaceted, extending beyond simple antioxidant effects to include the modulation of key cellular signaling pathways.

Antioxidant Activity

As a hindered phenol, PMC is a potent free radical scavenger.[6] Its primary antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids and proteins.[2][6] Studies have demonstrated its ability to mitigate oxidative stress induced by various stimuli.[6]

Modulation of the Nrf2/ARE Signaling Pathway

In the context of cellular protection against oxidative stress, PMC has been shown to influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[6][7] Under conditions of oxidative stress, such as that induced by oxidized low-density lipoprotein (ox-LDL), PMC can prevent the upregulation of stress-responsive genes like heme oxygenase-1 (HMOX1/HO-1) and NAD(P)H: quinone oxidoreductase (NQO1).[6][7] This effect is achieved by blocking ROS generation, which in turn inhibits the nuclear translocation of Nrf2, a key transcription factor for these antioxidant genes.[6][7]

References

- 1. Buy this compound | 950-99-2 | >98% [smolecule.com]

- 2. Androgen Antagonist Activity by the Antioxidant Moiety of Vitamin E, this compound in Human Prostate Carcinoma Cells1 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Mechanism of PMC (this compound), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,2,5,7,8-Pentamethyl-6-chromanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2,5,7,8-pentamethyl-6-chromanol, a potent antioxidant and the core structure of the vitamin E analog, Trolox. This document details established synthetic methodologies, presents key quantitative data in a comparative format, and outlines the compound's role in mitigating oxidative stress through relevant signaling pathways.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several distinct routes. Two prominent and well-documented methods are presented below, each utilizing different starting materials and catalytic systems.

Method 1: Friedel-Crafts Alkylation of 2,3,6-Trimethylhydroquinone

This widely cited method involves the reaction of 2,3,6-trimethylhydroquinone with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[1] The reaction proceeds via a Friedel-Crafts alkylation followed by an intramolecular cyclization to form the chromanol ring system.

Method 2: Reaction of 2,3,5-Trimethylphenol with Isoprene

An alternative approach involves the condensation of 2,3,5-trimethylphenol with isoprene, catalyzed by zinc chloride in acetic acid.[2] This method also relies on a Friedel-Crafts type reaction to achieve the desired chroman structure.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two primary synthesis methods described.

| Parameter | Method 1: From 2,3,6-Trimethylhydroquinone | Method 2: From 2,3,5-Trimethylphenol |

| Primary Reactants | 2,3,6-Trimethylhydroquinone, 3-Methyl-2-buten-1-ol | 2,3,5-Trimethylphenol, Isoprene |

| Catalyst | Anhydrous Aluminum Chloride | Fused Zinc Chloride |

| Solvent | Dichloromethane | Acetic Acid |

| Reaction Temperature | 5-10°C (addition), then Room Temperature | Room Temperature, then Reflux |

| Reaction Time | Overnight | 22 hours (14h at RT, 8h at reflux) |

| Reported Yield | Not explicitly stated as a percentage, but 153.3 g product from 257 g starting material. | 49% |

| Purification Method | Distillation and Recrystallization from heptane | Distillation |

| Physical and Spectroscopic Data for this compound | |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| Melting Point | 85-88 °C[1], 89-91 °C[3] |

| Boiling Point | 140 °C at 0.4 mbar[1], 82-96 °C at 0.48 mbar[2] |

| Appearance | Solid[3][4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ=1.30 (6H, s, 2×CH₃), 1.78 (2H, t, J=7 Hz, CH₂), 2.07 (3H, s, CH₃), 2.15 (3H, s, CH₃), 2.19 (3H, s, CH₃), 2.59 (2H, t, J=7 Hz, CH₂), 6.54 (1H, s, aromatic H)[2] |

| ¹³C NMR (CDCl₃, 400 MHz) | δ=11.42 (CH₃), 18.91 (CH₃), 19.84 (CH₃), 20.49 (CH₂), 26.97 (2×CH₃), 32.79 (CH₃), 73.10 (C(CH₃)₂), 116.67 (Ar-C), 122.03 (Ar-C), 122.29 (Ar-C), 133.44 (Ar-C), 134.70 (Ar-C), 151.72 (Ar-C)[2] |

| Mass Spec (GC/MS) | m/z=204(100), 189(14), 149 (91)[2] |

Experimental Protocols

Detailed Protocol for Method 1

Materials:

-

2,3,6-trimethylhydroquinone (1.69 mol, 257 g)[1]

-

Anhydrous aluminum chloride (1.86 mol, 248 g)[1]

-

Dry dichloromethane (850 ml)[1]

-

3-methyl-2-buten-1-ol (1.86 mol, 160 g)[1]

-

Ice-water

-

Magnesium sulfate

Procedure:

-

A suspension of anhydrous aluminum chloride in dry dichloromethane is prepared in a suitable reaction vessel and cooled to 5°C.[1]

-

2,3,6-trimethylhydroquinone is introduced into the suspension.[1]

-

The mixture is stirred for 30 minutes.[1]

-

3-methyl-2-buten-1-ol is added dropwise, maintaining the temperature between 5-10°C.[1]

-

The reaction mixture is stirred at room temperature overnight.[1]

-

The mixture is then poured into ice-water, and the resulting precipitate is filtered off.[1]

-

The filtrate is extracted with dichloromethane.[1]

-

The organic phase is washed with water until neutral, dried over magnesium sulfate, and evaporated.[1]

-

The residue is distilled at 140°C and 0.4 mbar to yield the crude product.[1]

-

The main fraction is recrystallized from heptane to afford pure this compound.[1]

Detailed Protocol for Method 2

Materials:

-

2,3,5-Trimethylphenol (0.367 moles, 50.03 g)[2]

-

Isoprene (0.368 moles, 25.09 g)[2]

-

Fused zinc chloride (0.044 moles, 5.94 g)[2]

-

Anhydrous acetic acid (47 ml)[2]

-

Pentane

-

Claisen's alkali

-

Calcium chloride

Procedure:

-

2,3,5-Trimethylphenol, isoprene, and fused zinc chloride are stirred with anhydrous acetic acid for 14 hours at room temperature.[2]

-

The cloudy red mixture is gradually heated until it becomes clear.[2]

-

The reaction mixture is refluxed for 8 hours, during which it turns black, and then cooled to room temperature.[2]

-

The mixture is poured into 250 ml of water, and the separated black oil is collected.[2]

-

The aqueous layer is extracted with pentane (3 x 200 ml).[2]

-

The combined organic phases are washed with Claisen's alkali (2 x 150 ml), water (3 x 250 ml), and brine (2 x 200 ml).[2]

-

The organic phase is dried over CaCl₂ and evaporated under reduced pressure to yield a brown oil.[2]

-

The crude product is distilled at 82-96°C and 0.48 mbar to afford the final product as a pale yellow liquid.[2]

Visualization of Workflows and Pathways

To further elucidate the synthetic processes and the biological role of this compound, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound via Method 1.

Caption: Experimental workflow for the synthesis of this compound via Method 2.

Biological Activity and Signaling Pathway

This compound (PMC) is not only a synthetic target but also a molecule of significant biological interest due to its antioxidant properties.[5] It is the antioxidant moiety of vitamin E and has been shown to protect cells from oxidative damage.[5][6] One key mechanism of its protective action involves the modulation of the Nrf2 signaling pathway.[6]

In response to oxidative stress, such as that induced by oxidized low-density lipoprotein (ox-LDL), cells can upregulate a defensive antioxidant response.[6] This is often mediated by the transcription factor Nrf2. PMC has been shown to block the generation of reactive oxygen species (ROS), which in turn prevents the nuclear translocation of Nrf2.[6] This blockade ultimately inhibits the upregulation of antioxidant response elements (AREs), including heme oxygenase-1 (HMOX1) and NAD(P)H: quinone oxidoreductase (NQO1).[6] This suggests that PMC's protective effect stems from its direct radical-scavenging activity, which alleviates the initial oxidative burden and prevents the downstream cellular stress response.

Caption: Protective mechanism of PMC against ox-LDL-induced oxidative stress in retinal pigment epithelial cells.

References

- 1. prepchem.com [prepchem.com]

- 2. 2,2,5,7,8-PENTAMETHYLCHROMAN synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 97 950-99-2 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Mechanism of PMC (this compound), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,2,5,7,8-Pentamethyl-6-chromanol

This technical guide provides a comprehensive overview of this compound (PMC), a synthetic analog of α-tocopherol (Vitamin E). It details its chemical properties, biological activities, and mechanisms of action, with a focus on its applications in research and drug development. This document is intended to serve as a valuable resource for professionals engaged in antioxidant research, cancer biology, and pharmacology.

Core Properties of this compound

This compound, also known as PMC, is the antioxidant moiety of vitamin E.[1][2] It is a synthetic compound that serves as a model for alpha-tocopherol, the most abundant form of vitamin E.[3] Its structure consists of a chromane ring with five methyl groups, which contributes to its potent antioxidant capacity.[3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₂[3][4] |

| Molecular Weight | 220.31 g/mol [3][5] |

| Exact Mass | 220.14633 u[3] |

| CAS Number | 950-99-2[3][4] |

| Melting Point | 89-91 °C[4] |

| Boiling Point | 344.3°C at 760 mmHg[4] |

| Density | 1.034 g/cm³[4] |

| Solubility | Soluble in DMSO, not in water[3] |

| LogP | 3.42100[4] |

Biological Activity and Mechanisms of Action

PMC exhibits significant biological activities, primarily as a potent antioxidant and as a modulator of androgen receptor signaling. These dual functions make it a compound of interest in various therapeutic areas, including diseases associated with oxidative stress and hormone-dependent cancers.

Antioxidant Activity

As a hindered phenol antioxidant, PMC effectively scavenges free radicals, thereby protecting cells from oxidative damage.[6] This is the primary mechanism behind its protective effects against conditions related to oxidative stress.

The antioxidant mechanism of PMC involves the blockade of reactive oxygen species (ROS) generation. This, in turn, prevents the nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the cellular antioxidant response.[6] By inhibiting Nrf2 activation, PMC prevents the upregulation of antioxidant response elements (AREs), including heme oxygenase-1 (HMOX1) and NAD(P)H:quinone oxidoreductase (NQO1).[7]

Caption: PMC's antioxidant signaling pathway.

Anti-Androgen and Anti-Cancer Activity

PMC has demonstrated potent anti-cancer activity, particularly against prostate cancer cell lines.[1][2] This activity is attributed to its ability to modulate androgen receptor (AR) signaling, a critical pathway in the progression of prostate cancer.[1][8] By acting as an anti-androgen, PMC can inhibit androgen-induced activation of the AR, thereby hindering cancer cell growth.[3] A phase 1/2a clinical trial has been conducted to evaluate the efficacy of PMC (referred to as APC-100) in men with advanced prostate cancer.[8]

Caption: PMC's anti-androgen signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its chemical synthesis and a representative in vitro assay.

Chemical Synthesis of this compound

Objective: To synthesize 2,2,5,7,8-pentamethylchroman-6-ol.

Materials:

-

2,3,6-trimethylhydroquinone

-

Anhydrous aluminum chloride

-

Dry dichloromethane

-

3-methyl-2-buten-1-ol

-

Ice-water

-

Magnesium sulfate

-

Heptane

Procedure:

-

Introduce 257 g (1.69 mol) of 2,3,6-trimethylhydroquinone into a suspension of 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane at 5°C.[9]

-

Stir the mixture for 30 minutes.[9]

-

Add 160 g (1.86 mol) of 3-methyl-2-buten-1-ol dropwise at a temperature of 5°-10°C.[9]

-

Stir the mixture at room temperature overnight.[9]

-

Pour the reaction mixture into ice-water.[9]

-

Filter the precipitate and extract the filtrate with dichloromethane.[9]

-

Wash the organic phase with water until neutral, then dry over magnesium sulfate and evaporate the solvent.[9]

-

Distill the residue to obtain the main fraction of the title compound at 140°C and 0.4 mbar.[9]

-

Recrystallize the product from heptane to yield 2,2,5,7,8-pentamethylchroman-6-ol with a melting point of 85°-88°C.[9]

In Vitro Antioxidant Activity Assay (ROS Scavenging)

Objective: To evaluate the ability of PMC to protect human Retinal Pigment Epithelial (RPE) cells from oxidized low-density lipoprotein (ox-LDL)-induced cytotoxicity by measuring ROS generation.

Materials:

-

Human RPE cells

-

Cell culture medium

-

Oxidized low-density lipoprotein (ox-LDL)

-

This compound (PMC)

-

Cell-permeable fluorescent probe for ROS (e.g., DCFDA)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Culture human RPE cells in appropriate media until they reach the desired confluency.

-

Treatment:

-

Pre-treat the cells with varying concentrations of PMC for a specified period (e.g., 24 hours).

-

Induce oxidative stress by adding ox-LDL to the cell culture medium.

-

Include control groups: untreated cells, cells treated with ox-LDL only, and cells treated with PMC only.

-

-

ROS Detection:

-

After the treatment period, wash the cells and incubate them with a cell-permeable fluorescent probe for ROS (e.g., DCFDA) according to the manufacturer's instructions.

-

This probe becomes fluorescent upon oxidation by ROS.

-

-

Quantification:

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

A decrease in fluorescence in PMC-treated cells compared to ox-LDL only treated cells indicates a reduction in ROS levels and thus, antioxidant activity.[6]

-

Caption: Workflow for in vitro antioxidant assay.

Conclusion

This compound is a multifaceted compound with significant potential in both research and therapeutic applications. Its well-characterized antioxidant properties, coupled with its emerging role as an anti-androgen, make it a valuable tool for studying cellular signaling pathways and a promising candidate for drug development, particularly in the fields of oxidative stress-related diseases and oncology. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to further explore the utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Buy this compound | 950-99-2 | >98% [smolecule.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,4-二氢-2,2,5,7,8-五甲基-2H-1-苯并吡喃-6-酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E this compound (APC-100) in men with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

A Technical Guide to 2,2,5,7,8-Pentamethyl-6-chromanol: Solubility, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological relevance of 2,2,5,7,8-Pentamethyl-6-chromanol, a key synthetic analog of α-tocopherol (Vitamin E). This document focuses on its solubility characteristics in common laboratory solvents, outlines experimental protocols for its use, and visualizes its role in significant signaling pathways.

Core Physicochemical Properties and Solubility

This compound is a synthetic compound that serves as a crucial model for studying the biological effects of Vitamin E. It possesses the characteristic chromanol ring structure which is central to the antioxidant activity of tocopherols.

Solubility Data

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, delivery, and bioavailability. This compound exhibits distinct solubility properties in polar and non-polar solvents. It is readily soluble in dimethyl sulfoxide (DMSO) but is reported to be insoluble in water[1].

| Solvent | Solubility | Molar Concentration (at max solubility) |

| DMSO | 250 mg/mL[2][3] | 1134.76 mM[2][3] |

| Water | Not Soluble[1] | Not Applicable |

This data is compiled from publicly available safety data sheets and product information.

Experimental Protocols

The following section details a generalized protocol for the preparation of this compound solutions for in vitro and in vivo studies.

Preparation of Stock Solutions in DMSO

Due to its high solubility, DMSO is the recommended solvent for preparing stock solutions of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO to the weighed powder).

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication for 5-10 minutes can be beneficial[3][4]. Gentle heating to 37°C may also aid in solubilization[2][5].

-

Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (months to years), it is recommended to store the aliquots at -20°C or -80°C[2][6].

Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Biological Activity and Signaling Pathways

This compound is recognized for its potent antioxidant properties and its ability to modulate cellular signaling pathways, particularly the androgen receptor (AR) signaling pathway, which is implicated in prostate cancer[2][3][6].

Modulation of Androgen Receptor Signaling

The compound has been shown to act as an antagonist to the androgen receptor. This activity is crucial for its anti-cancer effects in prostate cancer cell lines.

Caption: Modulation of Androgen Receptor (AR) signaling by this compound (PMC).

Experimental Workflow for Assessing Bioactivity

The following diagram outlines a typical experimental workflow to investigate the biological effects of this compound on cancer cells.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2,5,7,8-Pentamethyl-6-chromanol

This technical guide provides a comprehensive overview of the melting and boiling points of 2,2,5,7,8-Pentamethyl-6-chromanol, a significant derivative of the chromanol ring system. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

This compound, also known as the antioxidant moiety of vitamin E (α-tocopherol), is a solid compound at room temperature.[1] There is some variation in the reported melting point values across different sources, which is not uncommon for organic compounds and can depend on the purity of the sample and the experimental conditions under which the measurement was taken.[2] The boiling point has been reported at standard atmospheric pressure.

Table 1: Physical Properties of this compound

| Physical Property | Value | Source |

| Melting Point | 89-91 °C (lit.) | [3][4] |

| 162 °C | [1] | |

| Boiling Point | 344.3 °C at 760 mmHg | [1] |

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively detailed in the provided literature, a general methodology for determining the melting and boiling points of organic solids can be described.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[5] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0 °C.[5] Impurities tend to depress the melting point and broaden the melting range.[5]

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[5][6]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5]

-

The assembly is placed in a heating bath (e.g., an oil bath) or a melting point apparatus.[5]

-

The sample is heated slowly and steadily, with constant stirring of the bath to ensure uniform temperature distribution.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has completely liquefied is recorded as the end of the melting range.

Determination of Boiling Point (Siwoloboff Method)

For high-boiling-point solids like this compound, a micro-scale method is often employed.

Methodology:

-

A small amount of the substance is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a suitable heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Biological Context and Signaling

This compound is recognized for its biological activity, primarily as the antioxidant component of vitamin E.[1][7] It has demonstrated potent modulation of the androgen receptor (AR) signaling pathway and exhibits anti-cancer properties against prostate cancer cell lines.[1][7] Furthermore, its antioxidant capabilities are linked to the inhibition of the NF-κB pathway, which plays a role in mitigating CCl4-induced hepatotoxicity in mouse models.[7]

Caption: Relationship of PMC to Vitamin E and its biological activities.

References

Methodological & Application

Application Notes and Protocols for 2,2,5,7,8-Pentamethyl-6-chromanol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethyl-6-chromanol (PMC), also known as PMCol, is the antioxidant moiety of vitamin E (α-tocopherol).[1][2][3][4] It is a potent, sterically hindered phenol antioxidant that is increasingly utilized in cell culture studies to investigate cellular responses to oxidative stress and for its potential therapeutic properties. PMC has been shown to possess anti-cancer and cytoprotective activities.[2][5][6] Its mechanism of action primarily involves scavenging free radicals and modulating key signaling pathways, such as the Nrf2/HO-1 and androgen receptor (AR) pathways.[1][5][6][7] These application notes provide detailed protocols for the use of PMC in cell culture, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from various cell culture experiments using this compound.

Table 1: Effective Concentrations of PMC in Different Cell Lines and Assays

| Cell Line | Assay | Effective Concentration | Treatment Duration | Outcome | Reference |

| Human Retinal Pigment Epithelial (hRPE) cells | Cytotoxicity Assay (LDH) | 1.3 µM | 24h & 48h | Protection against ox-LDL-induced cell death | [5] |

| Human Retinal Pigment Epithelial (hRPE) cells | ROS Measurement | 1.3 µM | Not Specified | Significant reduction of ox-LDL-induced ROS levels | [5] |

| Human Prostate Carcinoma (LNCaP) cells | AR Binding Competition Assay | ~10 µM (IC50) | Not Specified | Potent antiandrogen activity against 1 nM R1881 | [7] |

| Human Prostate Carcinoma (LNCaP) cells | Prostate-Specific Antigen (PSA) Release | 30 µM | 5 days | 80-100% inhibition of androgen-induced PSA release | [7] |

| Neutrophils | Respiratory Burst & Migration | 4-12 µM | 90 min | Inhibition of fMLP, PMA, or LTB4-induced responses | [1] |

Table 2: Effects of PMC on Gene and Protein Expression

| Cell Line | Target | Treatment | Fold Change (vs. Control) | Time Point | Reference |

| hRPE cells | HO-1 (protein) | ox-LDL (200 µg/mL) | ↑ 16.6 ± 1.8 | 24h | [5] |

| hRPE cells | HO-1 (protein) | ox-LDL (200 µg/mL) + PMC (1.3 µM) | ↓ Significantly reduced vs. ox-LDL alone | 24h | [5] |

| hRPE cells | HO-1 (protein) | ox-LDL (200 µg/mL) | ↑ 14.6 ± 1.9 | 48h | [5] |

| hRPE cells | NQO1 (protein) | ox-LDL (200 µg/mL) | ↑ 2.7 ± 0.1 | 24h | [5] |

| hRPE cells | NQO1 (protein) | ox-LDL (200 µg/mL) + PMC (1.3 µM) | ↓ 1.3 ± 0.4 (vs. control) | 24h | [5] |

| hRPE cells | NQO1 (protein) | ox-LDL (200 µg/mL) | ↑ 3.3 ± 0.5 | 48h | [5] |

| LNCaP cells | Androgen Receptor (AR) (protein) | PMC (30 µM) | No significant change | 5 days | [7] |

Experimental Protocols

Protocol 1: Preparation of PMC Stock and Working Solutions

-

Reconstitution of Lyophilized PMC : PMC is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution, dissolve the powder in a suitable organic solvent such as DMSO.[3] For example, to prepare a 10 mM stock solution, dissolve 2.203 mg of PMC (MW: 220.31 g/mol ) in 1 mL of DMSO.

-

Storage of Stock Solution : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

-

Preparation of Working Solution : On the day of the experiment, dilute the stock solution to the desired final concentration using the appropriate cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment using the same final concentration of the solvent.

Protocol 2: Assessment of PMC Cytotoxicity and Protective Effects

This protocol is based on the methodology used to assess the protective effects of PMC against oxidized low-density lipoprotein (ox-LDL)-induced cytotoxicity in human Retinal Pigment Epithelial (hRPE) cells.[5]

-

Cell Seeding : Seed hRPE cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

-

Treatment :

-

Control Group : Treat cells with serum-free culture medium.

-

Vehicle Control Group : Treat cells with serum-free medium containing the same concentration of DMSO used for the PMC treatment.

-

PMC Alone Group : Treat cells with serum-free medium containing the desired concentration of PMC (e.g., 1.3 µM).

-

Oxidative Stress Group : Treat cells with serum-free medium containing the inducing agent (e.g., 200 µg/mL ox-LDL).

-

PMC Protection Group : Co-treat cells with the inducing agent (e.g., 200 µg/mL ox-LDL) and PMC (e.g., 1.3 µM).

-

-

Incubation : Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cytotoxicity Assay (LDH Assay) :

-

After incubation, collect the cell culture supernatant.

-

Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Lyse the remaining cells to determine the maximum LDH release.

-

Calculate the percentage of cytotoxicity as: (Sample LDH - Medium Background) / (Maximum LDH - Medium Background) * 100.

-

Protocol 3: Analysis of Protein Expression by Western Blotting

This protocol outlines the general steps for analyzing changes in protein expression (e.g., HO-1, NQO1) following PMC treatment.[5]

-

Cell Lysis : After treatment as described in Protocol 2, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer :

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-HO-1, anti-NQO1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis :

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence detection system.

-

Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., GAPDH, β-actin).

-

Visualizations

Below are diagrams illustrating key signaling pathways and experimental workflows related to the use of this compound in cell culture.

Caption: PMC's antioxidant mechanism against oxidative stress.

Caption: General experimental workflow for studying PMC in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | Androgen Receptor | TargetMol [targetmol.com]

- 4. Medchemexpress LLC HY-111024 100mg Medchemexpress, this compound | Fisher Scientific [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. The Mechanism of PMC (this compound), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: 2,2,5,7,8-Pentamethyl-6-chromanol for Lipid Peroxidation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is a potent, synthetic antioxidant and a structural analog of α-tocopherol (Vitamin E).[1][2] Its chromanol ring system is the primary site of its antioxidant activity, enabling it to effectively scavenge free radicals and protect against oxidative stress-induced cellular damage.[1][2] One of the key processes counteracted by PMC is lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cellular membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA). This document provides detailed application notes and protocols for the use of PMC in lipid peroxidation assays, a critical tool for assessing oxidative stress in various research and drug development contexts.

Mechanism of Action

This compound exerts its antioxidant effects primarily through the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, thus terminating the lipid peroxidation chain reaction.

Recent studies have also elucidated its role in modulating cellular antioxidant defense pathways. PMC has been shown to block the generation of reactive oxygen species (ROS), which in turn prevents the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[3][4] By inhibiting Nrf2 activation, PMC prevents the upregulation of antioxidant response elements (AREs), including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1).[3][4]

Quantitative Data on Antioxidant Activity

While specific IC50 values for the direct inhibition of lipid peroxidation by this compound are not extensively reported in the literature, its potent antioxidant activity has been demonstrated in various cellular models. For comparative purposes, the IC50 value for Trolox, a water-soluble analog of vitamin E, in a lipid peroxidation assay is provided below. One study indicated that PMC is a more potent antioxidant than other 5-alkoxymethyl-6-chromanol derivatives.[5]

Table 1: Antioxidant Activity of Chromanol Analogs in Lipid Peroxidation Assays

| Compound | Assay | System | IC50 (µM) | Reference |

| Trolox | TBARS | Rat hepatic microsomal membrane | ~15 | [6] |

Table 2: Cellular Effects of this compound

| Cell Type | Treatment | Effect | Concentration | Reference |

| Human Retinal Pigment Epithelial (hRPE) cells | Oxidized LDL-induced cytotoxicity | Significant reduction in cell death | 1.3 µM | [7] |

| Mouse Model | CCl4-induced hepatotoxicity | Decreased levels of malondialdehyde in liver tissues | 1-10 mg/kg | [8] |

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying the concentration of malondialdehyde (MDA), a secondary product of this process. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.

Materials:

-

This compound (PMC)

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

1,1,3,3-Tetramethoxypropane (TMP) or Malondialdehyde (MDA) standard

-

Butylated hydroxytoluene (BHT)

-

Phosphate buffered saline (PBS), pH 7.4

-

Samples (e.g., cell lysates, tissue homogenates, plasma)

-

Microcentrifuge tubes

-

Water bath or heating block (95°C)

-

Spectrophotometer or microplate reader

Protocol:

-

Sample Preparation:

-

Tissue Homogenates: Homogenize tissues (10% w/v) in ice-cold PBS containing BHT (to prevent further oxidation during the procedure). Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant for the assay.

-

Cell Lysates: Harvest cells and lyse them in a suitable lysis buffer containing BHT. Centrifuge to remove cellular debris.

-

Plasma/Serum: Can be used directly or after protein precipitation.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of MDA standard (e.g., from TMP hydrolysis).

-

Perform serial dilutions of the MDA stock solution to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).

-

-

Assay Procedure:

-

To 100 µL of sample, standard, or blank (PBS), add 200 µL of ice-cold 20% TCA to precipitate proteins.

-

Vortex and incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new microcentrifuge tube.

-

Add 400 µL of 0.67% TBA solution to each tube.

-

Incubate the tubes in a water bath or heating block at 95°C for 60 minutes.

-

Cool the tubes on ice for 10 minutes to stop the reaction.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance of the standards versus their concentrations to generate a standard curve.

-

Determine the concentration of MDA in the samples from the standard curve.

-

To test the effect of PMC, pre-incubate the samples with varying concentrations of PMC before inducing lipid peroxidation (if applicable) or add PMC to the reaction mixture. Calculate the percentage inhibition of MDA formation compared to the control (without PMC).

-

Visualizations

Caption: Inhibition of the lipid peroxidation chain reaction by this compound (PMC).

Caption: Mechanism of this compound (PMC) in modulating the Nrf2 signaling pathway.

Caption: Experimental workflow for the TBARS assay to measure lipid peroxidation.

References

- 1. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Mechanism of PMC (this compound), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanism of PMC (this compound), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

Application of 2,2,5,7,8-Pentamethyl-6-chromanol in cancer research.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethyl-6-chromanol (PMC), also known as the antioxidant moiety of vitamin E (α-tocopherol), is a synthetic compound demonstrating significant potential in cancer research, particularly in the context of prostate cancer.[1][2][3][4][5] Its dual mechanism of action, functioning as both a potent antioxidant and a modulator of the androgen receptor (AR) signaling pathway, makes it a compelling candidate for therapeutic investigation.[1][2] In preclinical studies, PMC has shown efficacy as an androgen receptor antagonist, inhibiting the growth of androgen-sensitive prostate carcinoma cells.[1] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of PMC in a research setting.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the competitive antagonism of the androgen receptor. Unlike some other anti-androgens, PMC inhibits AR signaling without altering the total cellular levels of AR protein.[1]

The key mechanisms include:

-